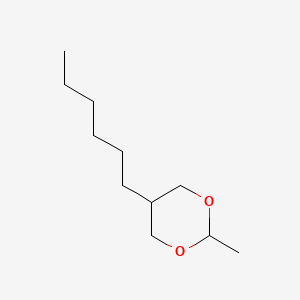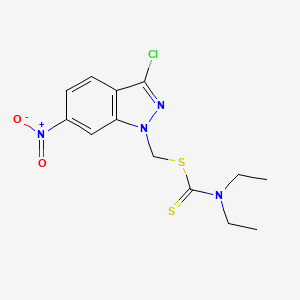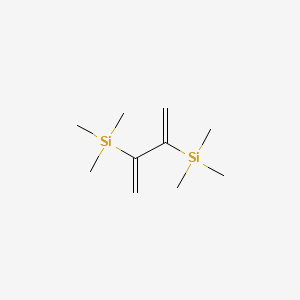
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is a silicon-containing organic compound with the molecular formula C₁₀H₂₂Si₂ and a molecular weight of 198.4527 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for research in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilyl-substituted butadienes, which undergo a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- can undergo various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
Scientific Research Applications
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a model compound for studying silicon-carbon bond formation and reactivity.
Biology: Research into silicon-containing compounds has potential implications for understanding silicon’s role in biological systems.
Medicine: While not directly used in medicine, the study of silicon compounds can contribute to the development of silicon-based drug delivery systems.
Industry: Silicon-containing compounds are used in the production of advanced materials, including polymers and coatings, due to their unique properties.
Mechanism of Action
The mechanism by which 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with carbon, oxygen, and other elements, influencing the compound’s reactivity and stability. The pathways involved in these interactions are complex and depend on the specific chemical environment and conditions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar silicon-containing structure but includes chlorine atoms instead of methyl groups.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a single silicon atom.
Uniqueness
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
22472-36-2 |
|---|---|
Molecular Formula |
C10H22Si2 |
Molecular Weight |
198.45 g/mol |
IUPAC Name |
trimethyl(3-trimethylsilylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C10H22Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
InChI Key |
RJSCYACDEKOHFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



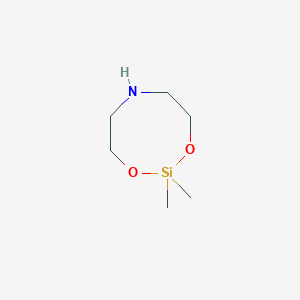
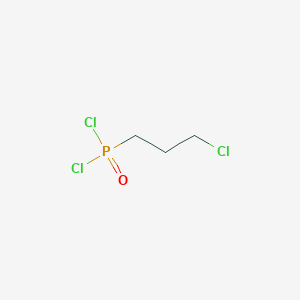
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
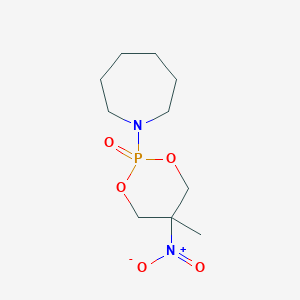
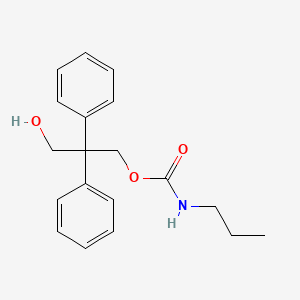
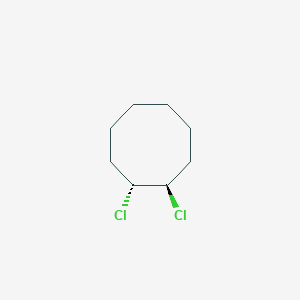
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
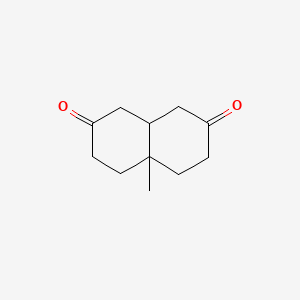
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
